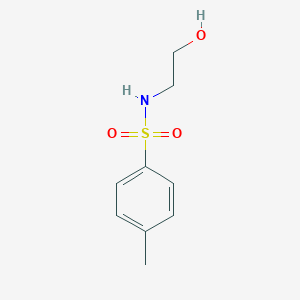

N-(2-hydroxyethyl)-4-methylbenzenesulfonamide

Description

N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide (CAS: 14316-14-4) is a sulfonamide derivative characterized by a 4-methylbenzenesulfonamide backbone substituted with a 2-hydroxyethyl group. Its molecular formula is C₉H₁₃NO₃S (molecular mass: 215.27 g/mol). Key features include:

- Hydrophobic 4-methyl group on the aromatic ring.

- Hydroxyethyl group enhancing solubility in polar solvents.

- Canonical SMILES: O=S(=O)(NCCO)C1=CC=C(C=C1)C .

It is widely used as a synthetic intermediate in organic chemistry and pharmaceutical research, often referred to as N-Tosylethanolamine .

Properties

IUPAC Name |

N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-8-2-4-9(5-3-8)14(12,13)10-6-7-11/h2-5,10-11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIWTWXTZDDNTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365476 | |

| Record name | N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14316-14-4 | |

| Record name | N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14316-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism:

-

Deprotonation of 2-Aminoethanol : A base, such as triethylamine (TEA), abstracts a proton from the primary amine group of 2-aminoethanol, generating a nucleophilic amine anion.

-

Nucleophilic Substitution : The amine anion attacks the electrophilic sulfur atom in p-toluenesulfonyl chloride, displacing the chloride ion and forming the sulfonamide product.

The stoichiometric ratio of p-toluenesulfonyl chloride to 2-aminoethanol is typically 1:1.1 to ensure complete consumption of the sulfonyl chloride. Excess 2-aminoethanol minimizes side reactions, such as disubstitution or hydrolysis of the sulfonyl chloride.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include solvent choice, temperature, and reaction duration:

| Parameter | Optimal Condition | Effect on Reaction |

|---|---|---|

| Solvent | Dichloromethane (DCM) | Enhances reactant solubility; inert |

| Base | Triethylamine (TEA) | Neutralizes HCl; accelerates reaction |

| Temperature | 25–40°C | Balances reaction rate and side reactions |

| Reaction Time | 4–6 hours | Ensures >95% conversion |

Under these conditions, yields of 85–90% are routinely achieved. The use of anhydrous DCM prevents hydrolysis of p-toluenesulfonyl chloride, which generates p-toluenesulfonic acid as a byproduct.

Purification Techniques

Crude product purification involves:

-

Liquid-Liquid Extraction : Removal of unreacted 2-aminoethanol and TEA-HCl using water and DCM.

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:3 v/v) eluent isolates the product with >98% purity.

| Parameter | Solvent-Free Method | Conventional Method |

|---|---|---|

| Yield | 97% (analogous compound) | 85–90% |

| Purification | Filtration | Column chromatography |

| Reaction Time | 4 hours | 4–6 hours |

This method remains speculative for this compound but offers a promising alternative pending validation.

Alternative Alkylation Strategies

Stepwise Alkylation of p-Toluenesulfonamide

An alternative route involves the alkylation of pre-formed p-toluenesulfonamide with 2-chloroethanol:

-

Synthesis of p-Toluenesulfonamide : React p-toluenesulfonyl chloride with ammonia.

-

Alkylation : Treat p-toluenesulfonamide with 2-chloroethanol in the presence of a base (e.g., K₂CO₃).

While this method introduces additional steps, it allows for better control over substitution patterns. Challenges include competing over-alkylation and the need for rigorous temperature control (40–60°C).

Large-Scale Production Considerations

Industrial-scale synthesis requires modifications for safety and efficiency:

-

Solvent Substitution : Replace DCM with less toxic solvents (e.g., ethyl acetate).

-

Continuous Flow Reactors : Improve heat dissipation and reaction consistency.

-

Waste Management : Neutralize HCl byproducts with aqueous NaOH to minimize corrosion.

Recent Advances and Innovations

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of N-(2-oxoethyl)-4-methylbenzenesulfonamide.

Reduction: Formation of this compound amine derivative.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : CHN OS

- Molecular Weight : 215.27 g/mol

- Structure : The compound features a benzene ring with a methyl group and a sulfonamide functional group, which enhances its solubility and reactivity.

Pharmaceutical Applications

-

Antibacterial Activity :

- N-(2-hydroxyethyl)-4-methylbenzenesulfonamide exhibits significant antibacterial properties due to its sulfonamide moiety, which acts as a competitive inhibitor of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition leads to bacteriostatic effects, making it valuable in antimicrobial therapies.

-

Anti-inflammatory and Analgesic Properties :

- Some derivatives of this compound have shown potential anti-inflammatory and analgesic effects, suggesting its use in treating conditions associated with inflammation and pain.

- Synthesis of Other Pharmaceuticals :

Biochemical Research

- Binding Studies : Research has focused on the binding affinity of this compound with various biological targets. These studies help elucidate how structural modifications can enhance its efficacy against specific pathogens.

- Proteomics Research : It is utilized in proteomics for studying protein interactions and functions, contributing to advancements in understanding cellular processes .

Organic Synthesis

This compound is recognized for its utility in organic synthesis due to its functional groups that allow for various chemical reactions. Its preparation typically involves etherification of the corresponding sulfonyl chloride with N-(2-hydroxyethyl)amine, yielding high purity and yield .

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Aromatic Sulfonamides

N-(Halophenyl)-4-methylbenzenesulfonamides

- Examples :

- N-(2-Chlorophenyl)-4-methylbenzenesulfonamide

- N-(4-Fluorophenyl)-4-methylbenzenesulfonamide

- Key Differences :

N-Benzhydryl-4-methylbenzenesulfonamides

- Examples :

- N-(4-Methoxyphenyl)(phenyl)methyl-4-methylbenzenesulfonamide

- N-(4-Chlorophenyl)(phenyl)methyl-4-methylbenzenesulfonamide

- Key Differences: Bulky benzhydryl groups introduce steric hindrance, affecting reactivity in catalytic or binding applications.

Heterocyclic Sulfonamide Derivatives

1,3,4-Thiadiazole Derivatives

- Example : N-(5-Acetyl-4-methylthiazol-2-yl)-4-methylbenzenesulfonamide

- Key Differences: Incorporation of a thiazole ring introduces sulfur and nitrogen donor sites, enabling chelation with transition metals.

Chromen-ylidene Sulfonamides

- Examples : N-(3-(4-Ethylphenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide

- Key Differences :

Functionalized Hydroxyethyl Sulfonamides

N,N-Bis(2-Hydroxyethyl)-4-methylbenzenesulfonamide (CAS: 7146-67-0)

- Key Differences: Two hydroxyethyl groups significantly enhance hydrophilicity, making it more water-soluble than the mono-substituted parent compound. Used in polymer chemistry as a crosslinking agent due to its dual hydroxyl functionality .

N-Benzyl-N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide

- Key Differences: The benzyl group adds lipophilicity, improving blood-brain barrier penetration in medicinal chemistry applications. Potential use in prodrug design .

Schiff Base Sulfonamides

(E)-N-(2-((2-Hydroxybenzylidene)amino)benzyl)-4-methylbenzenesulfonamide (H2SB)

- Key Differences :

- The hydroxybenzylidene moiety creates a Schiff base, enabling strong metal coordination (e.g., Cu²⁺, Fe³⁺).

- Applications include environmental remediation for heavy metal detection or sequestration .

Biological Activity

N-(2-hydroxyethyl)-4-methylbenzenesulfonamide is a sulfonamide compound that exhibits notable biological activity, primarily attributed to its sulfonamide functional group. This compound has been studied for its potential therapeutic applications, including antibacterial and anticancer activities. Below is a detailed overview of its biological activity, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₉H₁₃N₃O₃S

- Molecular Weight : 213.27 g/mol

The compound features a sulfonamide group, which is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.

The biological activity of this compound can be largely attributed to its interaction with bacterial enzymes involved in folate metabolism. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for the synthesis of folate in bacteria. This inhibition leads to a decrease in bacterial proliferation.

Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial properties:

- In vitro Studies : The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It demonstrated effective inhibition with minimum inhibitory concentration (MIC) values ranging from 50 to 200 µg/mL, depending on the strain tested.

- Mechanism : The antibacterial effect is primarily due to the inhibition of folate synthesis pathways in bacteria, which are essential for DNA and RNA synthesis.

Anticancer Activity

In addition to its antibacterial properties, this compound has shown potential anticancer activity:

- Cell Line Studies : In vitro cytotoxicity assays were conducted on various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The compound exhibited moderate cytotoxic effects with IC50 values around 75 µM for MCF-7 cells .

- Mechanism : The anticancer activity may be linked to the compound's ability to induce apoptosis in cancer cells through the modulation of cellular signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy :

- Cytotoxicity Assessment :

-

Molecular Docking Studies :

- Molecular docking studies have been performed to understand the binding affinity of this compound with target enzymes involved in bacterial metabolism. These studies suggest strong interactions between the sulfonamide moiety and the active sites of target enzymes, supporting its mechanism of action .

Q & A

Q. What are the established synthetic routes for N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, and what reaction conditions optimize yield?

The compound is typically synthesized via nucleophilic substitution between 4-methylbenzenesulfonyl chloride and 2-aminoethanol. Reaction conditions (e.g., solvent, temperature, stoichiometry) are critical for yield optimization. For example, using anhydrous dichloromethane at 0–5°C with slow addition of the amine minimizes side reactions like hydrolysis of the sulfonyl chloride. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) improves purity .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Key methods include:

- X-ray crystallography : Resolves bond lengths, angles, and torsion angles (e.g., C–S–N–C torsion angles ≈70° ).

- NMR spectroscopy : Characterizes sulfonamide protons (δ ~7.8 ppm for aromatic protons, δ ~3.5 ppm for hydroxyethyl groups).

- Elemental analysis : Confirms stoichiometry (C, H, N, S).

- Melting point analysis : Validates consistency with literature values. Cross-validation using multiple techniques is recommended to address discrepancies .

Q. What intermolecular interactions stabilize the crystal structure of this compound?

The crystal lattice is stabilized by:

- N–H⋯O hydrogen bonds : Between sulfonamide NH and sulfonyl oxygen (bond lengths ~2.1 Å).

- O–H⋯O hydrogen bonds : From hydroxyethyl groups to sulfonyl oxygen.

- C–H⋯π interactions : Involving aromatic rings. Graph set analysis (e.g., R²₂(8) motifs) reveals extended hydrogen-bonded networks .

Advanced Research Questions

Q. How do substituents on the benzene ring or hydroxyethyl group influence the compound’s reactivity and supramolecular assembly?

Substituents modulate electronic effects (e.g., electron-withdrawing groups increase sulfonamide acidity) and steric effects (e.g., bulky groups restrict conformational flexibility). For example:

- N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide forms denser hydrogen-bonded networks due to additional hydroxyl groups .

- Nitro or amino substituents alter π-stacking interactions, as seen in related sulfonamides . Computational studies (DFT) can predict substituent impacts on electrostatic potential surfaces .

Q. What methodologies resolve contradictions in crystallographic data (e.g., R-factor discrepancies) during structure refinement?

Discrepancies may arise from:

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

Molecular docking (AutoDock, GOLD) and MD simulations assess binding affinities to targets like carbonic anhydrase. Key steps:

- Ligand preparation : Assign charges and optimize geometry (e.g., Gaussian09).

- Binding site analysis : Identify residues involved in hydrogen bonding (e.g., Zn²⁺ coordination in enzymes). Experimental validation via enzyme inhibition assays is critical to confirm predictions .

Methodological Considerations

Q. What experimental strategies mitigate hygroscopicity issues during handling and storage?

- Store under inert atmosphere (argon) at −20°C.

- Use anhydrous solvents (e.g., THF, DMF) for reactions.

- Characterize hygroscopicity via TGA/DSC to determine decomposition thresholds .

Q. How to design experiments analyzing the compound’s stability under varying pH and temperature?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.